2,4-Dichloroquinoline-7-carboxylic acid
Description
2,4-Dichloroquinoline-7-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 7. Its structure combines aromaticity with electron-withdrawing substituents (Cl and COOH), which influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2,4-dichloroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-4-9(12)13-8-3-5(10(14)15)1-2-6(7)8/h1-4H,(H,14,15) |
InChI Key |
SDMCXRAEOYIYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions to yield 2,4-dichloroquinoline . Another method involves the use of ammonia in water at elevated temperatures with microwave irradiation .
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves the hydrolysis and acid adjustment of quinoline derivatives, followed by decarboxylation and chlorination steps .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Ammonia in Water: Used under microwave irradiation for specific synthesis routes.
Major Products Formed:
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction processes
Scientific Research Applications
2,4-Dichloroquinoline-7-carboxylic acid has a broad spectrum of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It often acts by inhibiting key enzymes or interfering with cellular processes essential for the survival of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below compares key structural features of 2,4-dichloroquinoline-7-carboxylic acid with analogous quinoline derivatives:
| Compound Name | Substituent Positions | CAS Number | Key Structural Differences |
|---|---|---|---|
| This compound | Cl (2,4); COOH (7) | Not explicitly listed | Reference compound for comparison |
| 7-Chloroquinoline-4-carboxylic acid | Cl (7); COOH (4) | 13337-66-1 | Inverted Cl and COOH positions |
| 4-Chloroquinoline-7-carboxylic acid | Cl (4); COOH (7) | 49713-58-8 | Single Cl at position 4 vs. dichloro |
| 2-Chloro-4-methylquinoline-7-carboxylic acid | Cl (2); CH₃ (4); COOH (7) | 124307-93-3 | Methyl group at position 4 instead of Cl |
| 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Cl (7); F (6); COOH (3) | - | Additional fluorine and ketone moieties |
Key Observations :
- Substituent Position: The placement of chlorine and carboxylic acid groups significantly alters electronic properties. For example, 7-chloroquinoline-4-carboxylic acid (Cl at 7, COOH at 4) exhibits lower polarity than this compound due to fewer electron-withdrawing groups .
- Methyl vs.
Physicochemical Properties
Notes:
- Dichloro substitution increases molecular weight and melting point compared to mono-chloro analogs.
- Carboxylic acid groups enhance water solubility but reduce logP values .
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